4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile
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Overview
Description
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and a thioxopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the reaction of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxopyridine core to a dihydropyridine derivative.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with molecular targets through its trifluoromethyl groups and thioxopyridine core. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool for studying chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene diphosphinite: This compound also contains trifluoromethyl groups and is used in catalytic applications.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with applications in materials science.
Uniqueness
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is unique due to its specific combination of trifluoromethyl groups and a thioxopyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H2F6N2S |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-sulfanylidene-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2S/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17) |
InChI Key |
RKAUQBSFXVGRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)C(=C1C(F)(F)F)C#N)C(F)(F)F |
Origin of Product |
United States |
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